3-(4-Chlorophenyl)cyclopentan-1-amine
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Overview
Description
3-(4-Chlorophenyl)cyclopentan-1-amine: is an organic compound with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . This compound features a cyclopentane ring substituted with a 4-chlorophenyl group and an amine group at the 1-position. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)cyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and cyclopentanone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale cyclization and Friedel-Crafts alkylation reactions.
Purification: Techniques such as recrystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
3-(4-Chlorophenyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways, affecting cellular processes.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
3-(3-Chlorophenyl)cyclopentan-1-amine: Similar structure with the chlorine atom at the 3-position.
3-(4-Fluorophenyl)cyclopentan-1-amine: Similar structure with a fluorine atom instead of chlorine.
3-(4-Bromophenyl)cyclopentan-1-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 3-(4-Chlorophenyl)cyclopentan-1-amine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopentane ring also contributes to its distinct properties compared to other aromatic amines .
Properties
Molecular Formula |
C11H14ClN |
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Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14ClN/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9,11H,3,6-7,13H2 |
InChI Key |
VLWUANCHXYIWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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